molecular formula C14H21BrN2O B3070321 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine CAS No. 1002057-88-6

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine

Cat. No. B3070321
CAS RN: 1002057-88-6
M. Wt: 313.23 g/mol
InChI Key: BECRNVILJIXKQX-UHFFFAOYSA-N
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Description

“1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine” is a chemical compound with the molecular formula C15H22BrNO . It is a brominated compound that is often used in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1, 2, and 3 alkyl boronic esters . Another method involves the use of α,α′-dibromo-o-xylene and phenylethylamine .


Molecular Structure Analysis

The molecular structure of “1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine” consists of a piperidine ring substituted at the 4th position with a methyl group and at the 1st position with a 3-bromophenoxy propyl group . The average mass of the molecule is 312.245 Da .

Scientific Research Applications

Antibacterial Agents

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine has been employed in the synthesis of MraY natural inhibitors. These inhibitors exhibit antibacterial properties and are relevant in the fight against bacterial infections. MraY is a key enzyme involved in bacterial cell wall biosynthesis, making it an attractive target for drug development. Researchers have explored BRPMP as a potential scaffold for designing novel antibacterial compounds .

MAO-B Inhibitors

Monoamine oxidase B (MAO-B) inhibitors play a crucial role in managing neurodegenerative diseases such as Parkinson’s disease. BRPMP has been utilized in the preparation of quinolinone derivatives, which exhibit potent and selective inhibition of MAO-B. By modulating MAO-B activity, these compounds may help preserve dopamine levels and mitigate neurodegeneration. Researchers continue to investigate BRPMP derivatives for their therapeutic potential .

Chemical Synthesis and Methodology

BRPMP’s synthetic versatility extends beyond its applications. Organic chemists use it as a reagent or intermediate in various reactions. Its bromine substituent allows for diverse functionalization, enabling the creation of complex molecules. Researchers develop novel synthetic methodologies using BRPMP as a starting material.

properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-16-7-9-17(10-8-16)6-3-11-18-14-5-2-4-13(15)12-14/h2,4-5,12H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECRNVILJIXKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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